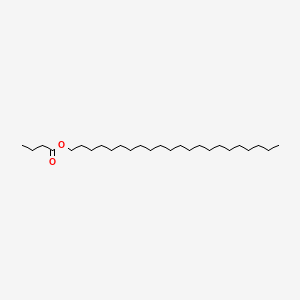
Butanoic acid, docosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is formed from the esterification of butanoic acid and docosanol. It is a colorless, oily liquid that is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, docosyl ester typically involves the esterification reaction between butanoic acid and docosanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating to facilitate the reaction. The general reaction is as follows:
Butanoic acid+Docosanol→Butanoic acid, docosyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, docosyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and docosanol in the presence of an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Reduction: Reduction reactions can convert the ester into alcohols, although this is also less common.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Butanoic acid and docosanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
Butanoic acid, docosyl ester has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential antimicrobial properties and effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Mechanism of Action
The mechanism by which butanoic acid, docosyl ester exerts its effects involves its interaction with cell membranes. The ester can penetrate cell membranes and alter their permeability, affecting intracellular activities such as DNA replication and protein synthesis . This can lead to antimicrobial effects and other biological activities.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, dodecyl ester: Similar ester with a shorter alkyl chain.
Butanoic acid, octadecyl ester: Another ester with a different alkyl chain length.
Butanoic acid, hexadecyl ester: Similar ester with a medium-length alkyl chain.
Uniqueness
Butanoic acid, docosyl ester is unique due to its long alkyl chain, which provides it with distinct physical and chemical properties. This long chain contributes to its stability, low volatility, and ability to form stable films, making it suitable for various industrial applications .
Properties
CAS No. |
55373-87-0 |
|---|---|
Molecular Formula |
C26H52O2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
docosyl butanoate |
InChI |
InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-26(27)24-4-2/h3-25H2,1-2H3 |
InChI Key |
VCZVPMCCBMEIIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



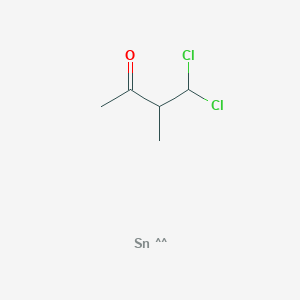
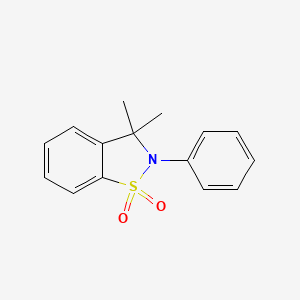
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
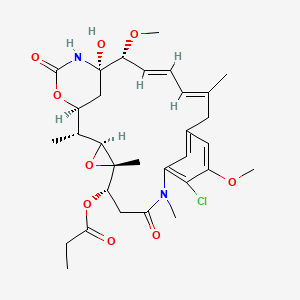
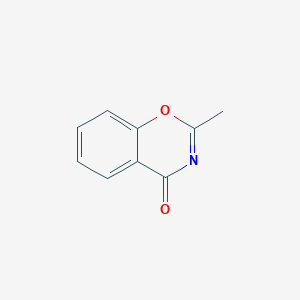
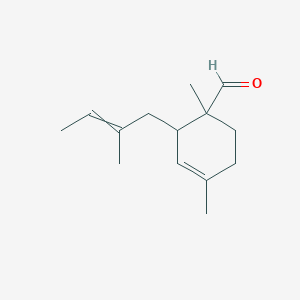
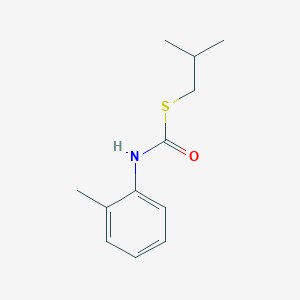
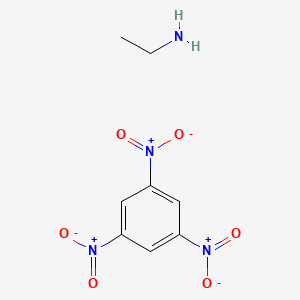
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
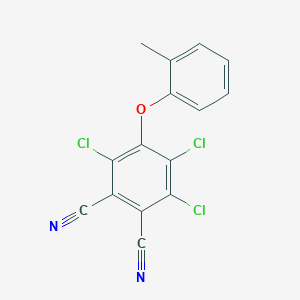
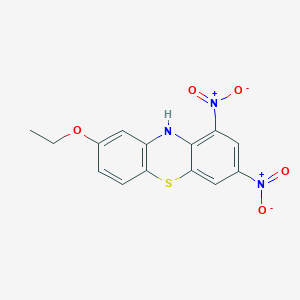
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
